molecular formula C27H50N16O6 B12602874 N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 647375-83-5

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12602874
CAS No.: 647375-83-5
M. Wt: 694.8 g/mol
InChI Key: ZLVMRZSHMJJSFY-GBBGEASQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple diaminomethylidene groups attached to L-ornithine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, often facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The process is optimized to minimize side reactions and ensure high purity of the final product. Advanced purification techniques, such as preparative HPLC, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diaminomethylidene groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can lead to the formation of reduced amine derivatives.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the context and target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and the presence of multiple diaminomethylidene groups. This structure confers distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

647375-83-5

Molecular Formula

C27H50N16O6

Molecular Weight

694.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C27H50N16O6/c1-14(40-21(45)16(28)5-2-8-36-25(29)30)20(44)41-17(6-3-9-37-26(31)32)22(46)43-19(11-15-12-35-13-39-15)23(47)42-18(24(48)49)7-4-10-38-27(33)34/h12-14,16-19H,2-11,28H2,1H3,(H,35,39)(H,40,45)(H,41,44)(H,42,47)(H,43,46)(H,48,49)(H4,29,30,36)(H4,31,32,37)(H4,33,34,38)/t14-,16-,17-,18-,19-/m0/s1

InChI Key

ZLVMRZSHMJJSFY-GBBGEASQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.